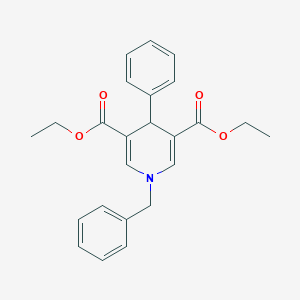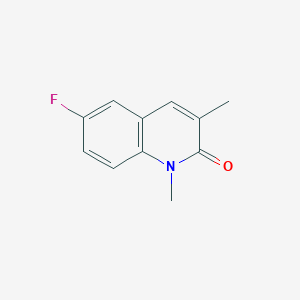
ML162
描述
ML162 是一种小分子,以其作为谷胱甘肽过氧化物酶 4 (GPX4) 的共价抑制剂而闻名。 这种化合物因其诱导铁死亡的能力而受到广泛关注,铁死亡是一种依赖于铁的程序性细胞死亡,其特征是脂质过氧化物的积累 。 This compound 尤其因其对表达突变 RAS 癌基因的细胞系的的选择性致死性而引人注目 .
科学研究应用
ML162 具有广泛的科学研究应用,包括:
癌症研究: this compound 用于研究铁死亡的机制及其作为癌症治疗策略的潜力。
生物学研究: 研究人员使用 this compound 来研究谷胱甘肽过氧化物酶 4 在细胞过程中的作用及其在急性髓系白血病等疾病中的参与.
作用机制
ML162 通过共价抑制谷胱甘肽过氧化物酶 4 来发挥作用。 这种酶在消除有毒的脂质羟基过氧化物方面发挥着至关重要的作用,从而抑制铁死亡并有利于细胞存活 。 通过抑制谷胱甘肽过氧化物酶 4,this compound 诱导铁死亡,导致依赖于这种酶生存的癌细胞死亡 。 所涉及的分子靶点和途径包括谷胱甘肽过氧化物酶 4 的催化硒代半胱氨酸残基以及相关的脂质过氧化途径 .
生化分析
Biochemical Properties
ML162 plays a significant role in biochemical reactions, particularly as a GPX4 inhibitor . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water . By inhibiting GPX4, this compound increases the susceptibility of cells to oxidative stress, leading to cell death .
Cellular Effects
This compound has been found to have profound effects on various types of cells, particularly those expressing the mutant RAS oncogene . It is selectively lethal to these cells, with IC50s of 25 and 578 nM for HRASG12V-expressing and wild-type BJ fibroblasts, respectively . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to oxidative stress and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to the selenocysteine residue in the active site of GPX4 . This binding inhibits the enzyme’s activity, preventing it from reducing lipid hydroperoxides and protecting the cell from oxidative damage . As a result, cells become more susceptible to oxidative stress, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway related to oxidative stress and lipid peroxidation . By inhibiting GPX4, it disrupts the normal metabolism of lipid hydroperoxides, leading to increased oxidative stress and cell death .
准备方法
ML162 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列涉及各种芳香族和杂环化合物的偶联反应合成的。
官能团修饰: 通过氯化、甲基化和酰胺化等特定反应引入氯、甲氧基和酰胺基等官能团.
化学反应分析
ML162 经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰 this compound 中存在的官能团,改变其化学性质。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种卤化剂 。这些反应形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
ML162 通常与其他谷胱甘肽过氧化物酶 4 抑制剂进行比较,例如 RSL3 和 ML210。 虽然所有这些化合物都会诱导铁死亡,但 this compound 在对表达突变 RAS 癌基因的细胞系的的选择性致死性方面是独一无二的 。类似的化合物包括:
This compound 因其对表达突变 RAS 癌基因的细胞的特异性靶向而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具 .
属性
IUPAC Name |
2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKYJSNMVDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML162 acts as a potent and selective covalent inhibitor of glutathione peroxidase 4 (GPX4) [, , , ]. GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. By inhibiting GPX4, this compound tips the balance in favor of lipid peroxidation, leading to the accumulation of lethal levels of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death [, , , ].
A: While the provided abstracts do not detail spectroscopic data, the full chemical name of this compound is 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide. Its molecular formula is C22H22Cl2N2O3S, and its molecular weight is 465.4 g/mol. Detailed spectroscopic data can be found in the literature related to its synthesis and characterization [].
ANone: The provided research abstracts do not specifically address material compatibility or stability of this compound under various conditions. Further research and publications are needed to explore these aspects.
ANone: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme GPX4. As such, it doesn't possess catalytic properties or direct applications in catalysis.
A: While the provided abstracts lack specific SAR details for this compound, one study highlights the synthesis of a novel series of covalent GPX4 inhibitors based on this compound and RSL3 using "structural integration and simplification strategies" []. This suggests ongoing efforts to optimize the structure of this compound for improved potency and selectivity against GPX4. Another study mentions the development of this compound derivatives incorporating a naphthoquinone unit [], further indicating active research into understanding and exploiting its SAR.
ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. Further investigation is necessary to elucidate these crucial aspects.
ANone: The provided research abstracts do not delve into specific SHE regulations pertaining to this compound. As a research compound, it's crucial to handle it with appropriate safety protocols and consult relevant safety data sheets.
A: this compound exhibits potent in vitro efficacy against various cancer cell lines, particularly those with mutations in the tumor suppressor gene TP53 [, ]. Notably, this compound demonstrates selectivity towards p53-mutant triple-negative breast cancer cells, inducing ferroptosis and significantly reducing tumor growth in xenograft models []. This selective activity makes this compound a promising therapeutic candidate for targeting difficult-to-treat cancers.
A: One study reveals that overexpression of the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1) can confer resistance to this compound in certain cancer cell lines [, ]. This finding suggests that P-gp expression levels in tumors could potentially limit the efficacy of this compound and highlights the need to consider drug transporter interactions in the development of ferroptosis-inducing therapies.
A: One study demonstrates the successful encapsulation of a PROTAC-based GPX4 degrader, inspired by this compound, into biodegradable lipid nanoparticles for enhanced intracellular delivery and ferroptosis induction in vivo []. This approach highlights the potential of nanotechnology in improving the delivery and targeting of ferroptosis inducers like this compound.
A: Although the provided research abstracts do not directly mention specific biomarkers for predicting this compound efficacy, one study highlights the correlation between ZEB1 expression and sensitivity to GPX4 inhibitors, including this compound []. Further investigation into the role of ZEB1 and other potential biomarkers could aid in identifying patients who would benefit most from this compound-based therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
![1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B162658.png)




![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)







